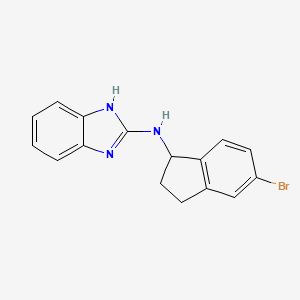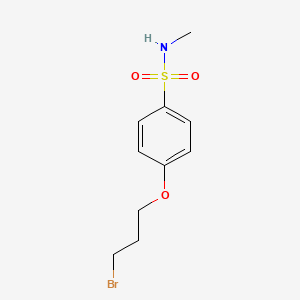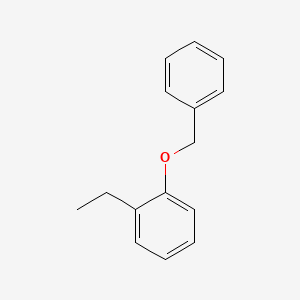![molecular formula C11H8BrClO2 B8282910 4-Chloro-3-[2-bromoethyl]-isocoumarin](/img/structure/B8282910.png)
4-Chloro-3-[2-bromoethyl]-isocoumarin
描述
4-Chloro-3-[2-bromoethyl]-isocoumarin is an organic compound that belongs to the class of isocoumarins. Isocoumarins are lactones derived from 3-hydroxy-1H-isochromen-1-one. The presence of chloro and bromo substituents on the isocoumarin ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[2-bromoethyl]-isocoumarin typically involves the bromination and chlorination of isocoumarin derivatives. One common method is the electrophilic aromatic substitution reaction, where isocoumarin is treated with bromine and chlorine under controlled conditions to introduce the bromo and chloro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isocoumarins, while coupling reactions can produce complex biaryl compounds.
科学研究应用
4-Chloro-3-[2-bromoethyl]-isocoumarin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-Chloro-3-[2-bromoethyl]-isocoumarin involves its interaction with specific molecular targets. The chloro and bromo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Chloro-1-[2-bromoethyl]benzene
- 3-Chloro-1-[2-bromoethyl]benzene
- 1-Bromo-4-chlorobutane
Uniqueness
4-Chloro-3-[2-bromoethyl]-isocoumarin is unique due to its isocoumarin core structure combined with chloro and bromo substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H8BrClO2 |
|---|---|
分子量 |
287.53 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2 |
InChI 键 |
RFYKBEZNVDSTJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
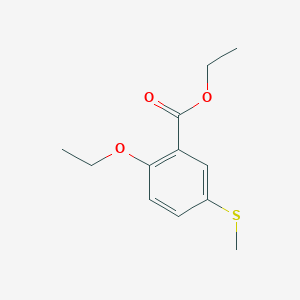
![5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole](/img/structure/B8282831.png)
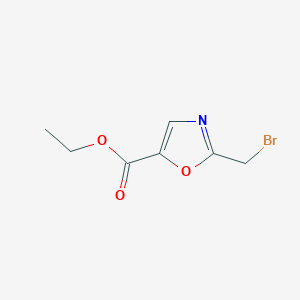
![2-[3-(3-Chloropropoxy)phenyl]acetic acid](/img/structure/B8282837.png)
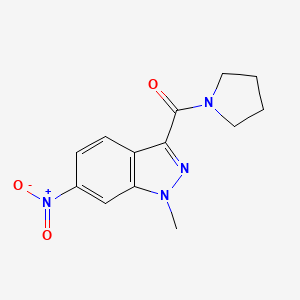
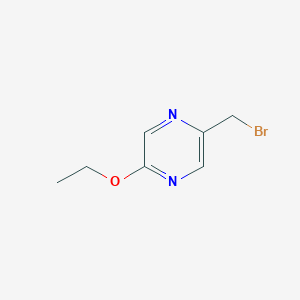
![[2-(2-Aminomethyl-5-chloro-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B8282859.png)
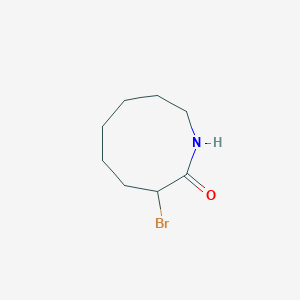
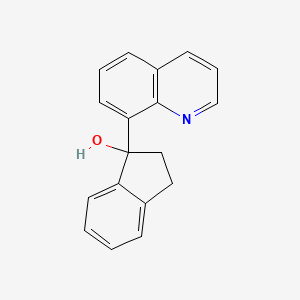
![2-(4-Chlorophenyl)-2-[1-(4-chlorophenyl)-2-methylpropan-2-yl]oxirane](/img/structure/B8282886.png)
